molecular formula C7H6O4 B1196482 3,7-Dihydroxytropolone CAS No. 85233-29-0

3,7-Dihydroxytropolone

Cat. No.: B1196482
CAS No.: 85233-29-0
M. Wt: 154.12 g/mol
InChI Key: HQLHJCFATKAUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-dihydroxytropolone is a cyclic ketone that is tropolone in which the hydrogens at positions 3 and 7 are susbstituted by hydroxy groups. It is isolated from the soil bacterium Streptomyces tropolofaciens strain K611-97. It has a role as an antineoplastic agent and a bacterial metabolite. It is a cyclic ketone, a triol, an alpha-hydroxy ketone and an enol. It derives from a tropolone.
This compound is a natural product found in Streptomyces cyaneofuscatus and Streptomyces with data available.

Properties

CAS No.

85233-29-0

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

IUPAC Name

2,3,4-trihydroxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C7H6O4/c8-4-2-1-3-5(9)7(11)6(4)10/h1-3H,(H3,8,9,10,11)

InChI Key

HQLHJCFATKAUSO-UHFFFAOYSA-N

SMILES

C1=CC(=O)C(=C(C(=C1)O)O)O

Canonical SMILES

C1=CC(=O)C(=C(C(=C1)O)O)O

Synonyms

3,7-dihydroxytropolone
BMY 28438
BMY-28438

Origin of Product

United States

Synthesis routes and methods

Procedure details

A loopful of Streptomyces tropolofaciens No. K611-97, taken from a mature slant culture was inoculated into 500-ml Erlenmeyer flask containing 100 ml of a seed medium consisted of 3% soybean meal, 2% corn starch, 0.33% MgSO4.7H2O and 1% CaCO3, the pH being adjusted to 7.0 before sterilization. The flask was then incubated at 28° C. for 4 days on a rotary shaker (200 rpm) and 5 ml of the growth was transferred into 500-ml Erlenmeyer flask containing 100 ml of a fermentation medium having the same composition as the seed medium. The fermentation was carried out at 28° C. for 6 days on a rotary shaker. The antibiotic production was monitored by the paper-disc agar diffusion method against Cryptococcus neoformans IAM 4514 as a test organism. For a large scale production, the fermentation studies were carried out in stainless-steel fermentors. The culture was prepared in twenty 500-ml Erlenmeyer flasks incubated at 32° C. for 4 days on the rotary shaker. The resultant culture was transferred into a 200-liter tank fermentor containing 120 liters of a production medium. The seed and production media consisted of 3% soybean meal, 3% glucose, 0.5% Pharmamedia, 0.1% yeast extract and 0.3% CaCO3. Tank fermentation was carried out at 28° C. with stirring at 250 rpm and aeration at 120 liter/min. The production reached a maximum after 115 hours fermentation.
[Compound]
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starch
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reactant
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MgSO4.7H2O
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steel
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twenty
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,7-Dihydroxytropolone
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Reactant of Route 4
3,7-Dihydroxytropolone
Reactant of Route 5
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Reactant of Route 6
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